molecular formula C8H8BrN3O B12931356 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine CAS No. 142744-36-3

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine

Cat. No.: B12931356
CAS No.: 142744-36-3
M. Wt: 242.07 g/mol
InChI Key: TTYRUWXCCHABOW-UHFFFAOYSA-N
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Description

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine can be compared with other similar compounds such as 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine and imidazo[1,2-A]pyridines. These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity. For example, the presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility and binding properties .

Similar compounds include:

  • 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine
  • Imidazo[1,2-A]pyridines
  • Imidazo[1,2-A]pyrimidines

Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.

Properties

CAS No.

142744-36-3

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-8-ethoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H8BrN3O/c1-2-13-8-7-10-3-4-12(7)5-6(9)11-8/h3-5H,2H2,1H3

InChI Key

TTYRUWXCCHABOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN2C1=NC=C2)Br

Origin of Product

United States

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